molecular formula C15H17NO3 B12867791 4-[2-(4-Methoxyphenoxy)ethoxy]aniline

4-[2-(4-Methoxyphenoxy)ethoxy]aniline

Cat. No.: B12867791
M. Wt: 259.30 g/mol
InChI Key: RGEYTWKLEGSZEQ-UHFFFAOYSA-N
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Description

4-[2-(4-Methoxyphenoxy)ethoxy]aniline is an organic compound with the molecular formula C15H17NO3. It is a derivative of aniline, featuring a methoxyphenoxy group and an ethoxy linkage. This compound is primarily used in scientific research and has applications in various fields such as chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(4-Methoxyphenoxy)ethoxy]aniline typically involves the reaction of 4-methoxyphenol with 2-chloroethanol to form 2-(4-methoxyphenoxy)ethanol. This intermediate is then reacted with 4-nitroaniline under basic conditions to yield the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps but may utilize continuous flow reactors and more efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[2-(4-Methoxyphenoxy)ethoxy]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-[2-(4-Methoxyphenoxy)ethoxy]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(4-Methoxyphenoxy)ethoxy]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-Methoxyphenoxy)aniline
  • 4-(4-Methoxyphenoxy)aniline
  • 4-(2-Methylphenoxy)aniline

Uniqueness

4-[2-(4-Methoxyphenoxy)ethoxy]aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both methoxy and ethoxy groups enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

4-[2-(4-methoxyphenoxy)ethoxy]aniline

InChI

InChI=1S/C15H17NO3/c1-17-13-6-8-15(9-7-13)19-11-10-18-14-4-2-12(16)3-5-14/h2-9H,10-11,16H2,1H3

InChI Key

RGEYTWKLEGSZEQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)N

Origin of Product

United States

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